molecular formula C10H20N2 B065441 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine CAS No. 166973-11-1

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B065441
CAS No.: 166973-11-1
M. Wt: 168.28 g/mol
InChI Key: SHYSXJBPBGOXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 3-Isopropyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 3-Isopropyl-3-azabicyclo[32The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .

Biochemical Pathways

The specific biochemical pathways affected by 3-Isopropyl-3-azabicyclo[32The compound is part of the tropane alkaloids family, which are known to interact with various biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Isopropyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to have various biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Isopropyl-3-azabicyclo[321]octan-8-amine is not specified in the search results

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine typically involves the construction of the azabicyclo scaffold through cycloaddition reactions. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . The reaction conditions often involve the use of chiral catalysts to achieve high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may lead to the formation of nitroso or nitro compounds, while reduction may yield secondary or tertiary amines.

Scientific Research Applications

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine has several applications in scientific research, including:

Comparison with Similar Compounds

3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine can be compared with other similar compounds in the azabicyclo family, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-7(2)12-5-8-3-4-9(6-12)10(8)11/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYSXJBPBGOXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2CCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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